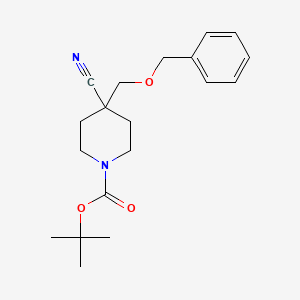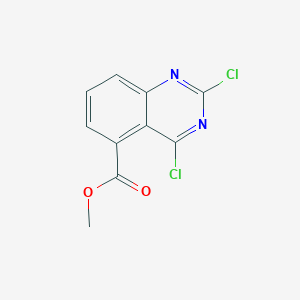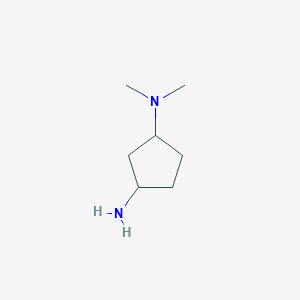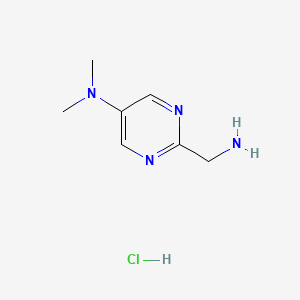
(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester
Descripción general
Descripción
“(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The IUPAC name for this compound is ethyl (2Z,4E)-5-amino-2-cyano-3-methyl-2,4-pentadienoate .
Physical and Chemical Properties The compound is stored at room temperature . The InChI code for this compound is 1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7- .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- The compound has been investigated in the context of asymmetric cyclodimerization reactions catalyzed by a nickel complex system, achieving significant conversion rates and enantiomeric excess (Masotti et al., 2010).
- It is also used in the highly selective synthesis of conjugated dienoic and trienoic esters through palladium-catalyzed cross-coupling processes, demonstrating its versatility in organic synthesis (Wang et al., 2011).
Biomedical Applications
- The compound has shown potential in the synthesis of piperine analogs that act as inhibitors of the multidrug efflux pump in Staphylococcus aureus, indicating its utility in developing antibacterial agents (Chopra et al., 2019).
Organic Chemistry and Chemical Reactions
- It is involved in unique chemical reactions, such as acylative C–C single-bond cleavage and self-cyclization under specific conditions, contributing to the understanding of reaction mechanisms in organic chemistry (Kuroda et al., 1996).
- The compound is also instrumental in the synthesis of phenylpentadienoic acid derivatives, expanding the repertoire of organic synthesis techniques (Potterat et al., 1994).
Plant Biology and Agriculture
- In plant biology, derivatives of this compound have been identified as inhibitors of root gravitropism, providing insights into plant growth regulation mechanisms (Shindo et al., 2020).
- It also appears in studies related to the production of phytotoxic compounds by fungal pathogens, which has implications for biocontrol in agriculture (Masi et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (2Z,4E)-5-amino-2-cyano-3-methylpenta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBNWSMVXMHOS-HTKRNXBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C=CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C=C\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)